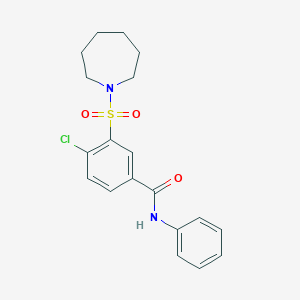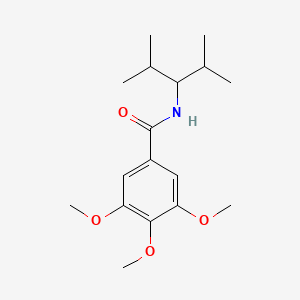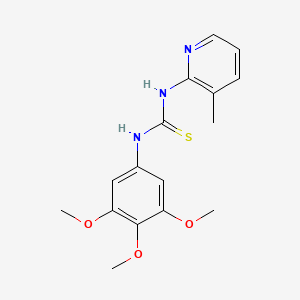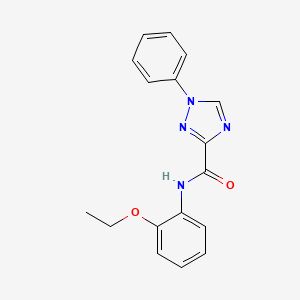
3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide
Descripción general
Descripción
3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide, also known as AZ-23, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide involves the inhibition of various enzymes and transcription factors that are involved in the inflammatory and cancer pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and NF-κB, a transcription factor that is involved in the regulation of various genes that are associated with inflammation and cancer.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. It has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has several advantages for lab experiments, such as its high purity and stability, and its ability to inhibit the activity of specific enzymes and transcription factors. However, it also has some limitations, such as its low solubility in water and its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide. One potential direction is the development of novel drugs based on the structure of 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide for the treatment of inflammatory and cancer diseases. Another direction is the exploration of its potential applications in agriculture and material science. Further studies are also needed to investigate the safety and efficacy of 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide in vivo and to optimize its synthesis process for large-scale production.
Conclusion:
In conclusion, 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide is a promising chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide and to develop it into a useful tool for scientific research and applications.
Aplicaciones Científicas De Investigación
3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been extensively studied for its potential applications in various fields of science. In medicine, 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory and cancer pathways, making it a promising candidate for the development of novel drugs.
In agriculture, 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been tested for its ability to control plant diseases caused by fungi and bacteria. It has been shown to inhibit the growth of various pathogens that cause diseases in crops, making it a potential alternative to traditional chemical pesticides.
In material science, 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been investigated for its ability to act as a building block for the synthesis of new materials. It has been found to exhibit unique properties such as high thermal stability and solubility, making it a potential candidate for the development of new materials for various applications.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-11-10-15(19(23)21-16-8-4-3-5-9-16)14-18(17)26(24,25)22-12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBLVCFSPJYIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391762.png)
![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)

![N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391799.png)





![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4391856.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4391860.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4391868.png)